![molecular formula C10H14O2 B1582970 4-Ethyl-1,2-dimethoxybenzene CAS No. 5888-51-7](/img/structure/B1582970.png)
4-Ethyl-1,2-dimethoxybenzene
Overview
Description
4-Ethyl-1,2-dimethoxybenzene, also known as Benzene, 4-ethyl-1,2-dimethoxy-, is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.2170 .
Synthesis Analysis
4-Ethyl-1,2-dimethoxybenzene is used as an intermediate for the synthesis of eugenol and isovaleric acid . The synthesis of benzene derivatives like this often involves electrophilic aromatic substitution reactions . A common method is the Friedel-Crafts alkylation, which involves the formation of a carbocation that acts as the electrophile in the reaction .Molecular Structure Analysis
The molecular structure of 4-Ethyl-1,2-dimethoxybenzene consists of a benzene ring substituted with an ethyl group and two methoxy groups . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Biocatalysis
The compound has been studied for its role in enzymatic reactions, particularly in the context of natural deep eutectic solvents (NADESs). It can influence the stability and activity of enzymes like lipoxygenases, which are crucial in industrial biocatalysis .
Environmental Science
There’s potential for 4-Ethyl-1,2-dimethoxybenzene to be used in environmental science, especially in the study of organic pollutant degradation. Its structural similarity to certain pollutants makes it a candidate for understanding and improving bioremediation processes.
Each application leverages the unique chemical structure of 4-Ethyl-1,2-dimethoxybenzene , which consists of a benzene ring substituted with ethyl and methoxy groups (C10H14O2) . This structure provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in scientific research and industry applications.
Mechanism of Action
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s possible that 4-Ethyl-1,2-dimethoxybenzene could undergo similar reactions.
Safety and Hazards
properties
IUPAC Name |
4-ethyl-1,2-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBQMYHKOREVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207581 | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,2-dimethoxybenzene | |
CAS RN |
5888-51-7 | |
Record name | 4-Ethyl-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5888-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethoxy-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-1,2-dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-ethyl-1,2-dimethoxybenzene in the context of the provided research?
A1: The research papers [, ] investigate the nematicidal properties of volatile organic compounds (VOCs) released from cottonseed meal. While the specific mechanism of action of 4-ethyl-1,2-dimethoxybenzene isn't detailed, its presence as a VOC emitted by cottonseed meal suggests its potential role in the observed nematicidal activity against Meloidogyne incognita. Further research is needed to confirm its specific contribution to the overall effect.
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